molecular formula C16H17N5O4 B2924780 N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1421517-68-1

N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2924780
CAS No.: 1421517-68-1
M. Wt: 343.343
InChI Key: LLNRJXSPNBQTAZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This molecule features a [1,2,3]triazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its versatility and potential to interact with various biological targets. Although specific pharmacological data for this exact compound is limited in the public domain, structurally similar triazolo-pyrazine and triazolo-pyrimidine derivatives have demonstrated significant research value. These scaffolds are frequently investigated as potential therapeutics due to their ability to function as bioisosteres for purines, allowing them to target enzyme active sites such as kinase ATP-binding pockets . Furthermore, triazolopyrimidine-based compounds have shown promise as highly potent and specific inhibitors of P-glycoprotein (P-gp), a key driver of multidrug resistance in cancer cells, and can effectively reverse resistance to chemotherapeutic agents like paclitaxel in preclinical models . Other research applications for this chemical class include development of selective receptor antagonists, such as NK-3 receptor antagonists for treating central nervous system disorders, and modulators of metabotropic glutamate (mGlu) receptors, which are targets for neurological and psychiatric conditions . The structure includes a 2,3-dimethoxybenzyl group, a substitution pattern often explored to optimize drug-like properties and target engagement. This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advances regarding this chemical series.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-8-21-13(16(23)18-9)12(19-20-21)15(22)17-7-10-5-4-6-11(24-2)14(10)25-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNRJXSPNBQTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=C(C(=CC=C3)OC)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Given the high chemical stability of triazole compounds, it can be inferred that they may be relatively stable under various environmental conditions.

Biological Activity

N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a complex organic compound that belongs to the class of triazole and pyrazine derivatives. Its biological activity has garnered interest due to its potential pharmacological applications, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3}, with a molecular weight of approximately 298.32 g/mol. The compound features multiple functional groups that contribute to its biological activity. The presence of methoxy groups enhances lipophilicity, which can influence the compound's interaction with biological membranes and targets.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Pyrazine Ring Construction : Involves cyclization reactions under controlled conditions.
  • Functional Group Modifications : Employing various reagents to introduce methoxy and carboxamide groups.

The mechanism of action for this compound is likely related to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes critical in cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro assays against various cancer cell lines (e.g., HeLa and MDA-MB-468) have shown promising results with IC50 values ranging from 80 nM to 200 nM for related triazole derivatives .
CompoundCell LineIC50 (nM)
Compound 6HeLa80–200
Compound 7HCT-15100

These findings indicate that structural modifications in similar compounds can significantly affect their potency against cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes:

  • Tubulin Polymerization : Related compounds have shown IC50 values as low as 0.4 µM against porcine brain tubulin polymerization . This suggests that this compound may exhibit similar inhibitory activity.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives structurally related to this compound. These derivatives were tested for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the benzyl moiety significantly influenced the anticancer efficacy and selectivity of these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

a. Pyrazolo[1,5-a]pyrazine Derivatives

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ():
    • Structure : Contains a pyrazolo[1,5-a]pyrazine core instead of triazolo[1,5-a]pyrazine. The 3,4-dimethoxyphenyl group and dihydrobenzodioxin substituent enhance lipophilicity.
    • Synthesis : Likely involves cyclocondensation of pyrazine precursors with substituted aldehydes or azides, analogous to triazolo-pyrazine formation .
    • Key Data : Molecular formula C₃₀H₂₈N₄O₇, ChemSpider ID 941876-82-0 .

b. Triazolo[1,5-a]pyridine Derivatives

  • 5-Oxo-1H-4,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitriles (): Structure: Features a triazolo-pyridine core with electron-withdrawing cyano groups. Synthesis: Cyclocondensation of 1,6-diamino-pyridines with aldehydes or carboxylic acid derivatives, highlighting the versatility of triazolo ring formation .

c. Thiazolo[3,2-a]pyrimidine Derivatives ():

  • Example : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a).
  • Structure : Thiazolo-pyrimidine core with aromatic and furyl substituents.
  • Synthesis : Reflux of thiouracil derivatives with aldehydes in acetic anhydride/acetic acid, yielding 68% crystallized product with m.p. 243–246°C .
Physicochemical and Spectroscopic Comparisons
Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) IR (CN stretch, cm⁻¹) Reference
Target Compound Triazolo[1,5-a]pyrazine 2,3-Dimethoxybenzyl, methyl ~356 (estimated) N/A ~2,200–2,250 (CN)
Pyrazolo[1,5-a]pyrazine () Pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl, dihydrobenzodioxin ~532 N/A Not reported
Triazolo[1,5-a]pyridine () Triazolo[1,5-a]pyridine Cyano groups ~250–300 268–269 ~2,220 (CN)
Thiazolo[3,2-a]pyrimidine () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, furyl 386 243–246 2,219 (CN)

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